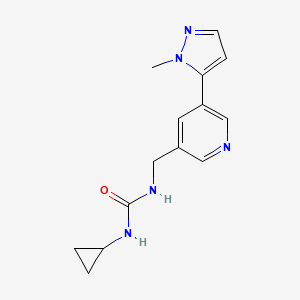
1-cyclopropyl-3-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-cyclopropyl-3-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea is a useful research compound. Its molecular formula is C14H17N5O and its molecular weight is 271.324. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-Cyclopropyl-3-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C13H15N5O, with a molecular weight of approximately 245.30 g/mol. The compound features a cyclopropyl group, a urea moiety, and a pyridine ring substituted with a pyrazole group, contributing to its unique pharmacological profile.
Antimicrobial Activity
Research indicates that compounds containing pyrazole and urea functionalities exhibit notable antimicrobial properties. For instance, derivatives similar to this compound have been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) ranging from 0.0039 to 0.025 mg/mL . These findings suggest a potential application in treating bacterial infections.
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes involved in inflammatory pathways. For example, related pyrazolyl-ureas have demonstrated inhibitory activity against p38 MAPK with IC50 values in the nanomolar range (as low as 0.004 µM), indicating strong potential as anti-inflammatory agents . The mechanism likely involves the modulation of cytokine production, particularly TNFα and IL-6, which are critical in inflammatory responses.
Cytotoxicity and Anticancer Potential
Studies have explored the cytotoxic effects of similar compounds on cancer cell lines. For instance, certain pyrazolyl derivatives have shown selective cytotoxicity against human cancer cells with IC50 values indicating effectiveness at low concentrations . The structural modifications in these compounds enhance their interaction with cancer cell targets, potentially leading to apoptosis.
Study 1: Antibacterial Efficacy
In a recent study published in MDPI, a series of pyrazolyl ureas were synthesized and evaluated for antibacterial activity. The most potent compound exhibited an MIC of 250 µg/mL against E. coli and S. aureus, demonstrating the efficacy of the urea linkage in enhancing antimicrobial properties .
Study 2: Inhibition of Inflammatory Cytokines
Another research effort investigated the effects of pyrazolyl ureas on cytokine production in THP-1 cells stimulated with lipopolysaccharides (LPS). Compounds were shown to inhibit TNFα production significantly, with some achieving EC50 values as low as 18 nM, highlighting their potential as therapeutic agents for inflammatory diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds interact with key enzymes involved in inflammation and microbial resistance.
- Cytokine Modulation : They regulate cytokine levels, thereby influencing immune responses.
- Cellular Interaction : The compound's structure allows for effective binding to cellular receptors or enzymes, which is crucial for its therapeutic effects.
特性
IUPAC Name |
1-cyclopropyl-3-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O/c1-19-13(4-5-17-19)11-6-10(7-15-9-11)8-16-14(20)18-12-2-3-12/h4-7,9,12H,2-3,8H2,1H3,(H2,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYCMESCPRFTEFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














